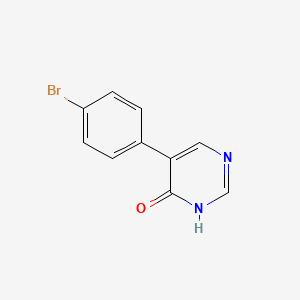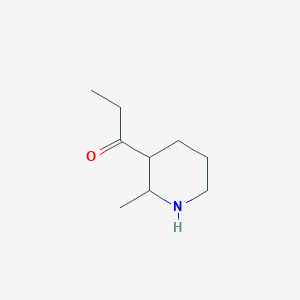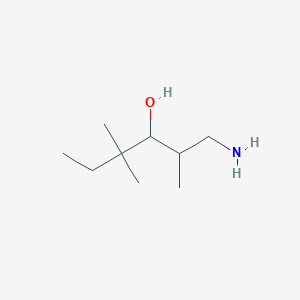
1-Amino-2,4,4-trimethylhexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,4,4-trimethylhexan-3-ol is an organic compound with the molecular formula C9H21NO It consists of a hexane backbone with three methyl groups and an amino group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-2,4,4-trimethylhexan-3-ol can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. Another method includes the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogen over a metal catalyst (such as platinum or nickel) or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions: 1-Amino-2,4,4-trimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst (Pt or Ni) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes or nitro compounds, while reduction can produce primary amines.
科学的研究の応用
1-Amino-2,4,4-trimethylhexan-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Amino-2,4,4-trimethylhexan-3-ol involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological pathways and processes, making the compound of interest for further research .
類似化合物との比較
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups.
Uniqueness: 1-Amino-2,4,4-trimethylhexan-3-ol is unique due to its branched structure and the presence of both an amino group and multiple methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
1-amino-2,4,4-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(3,4)8(11)7(2)6-10/h7-8,11H,5-6,10H2,1-4H3 |
InChIキー |
PSLOLJIWJDXAJI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)
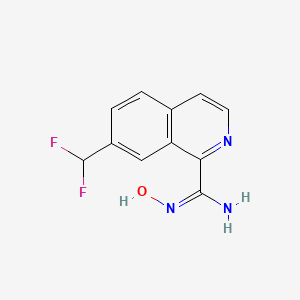
![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
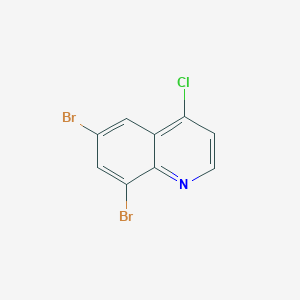
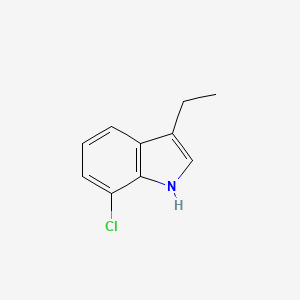
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)
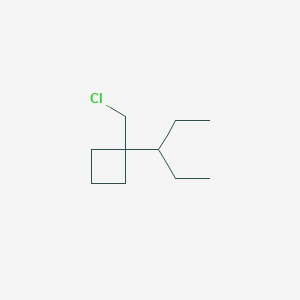
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)
